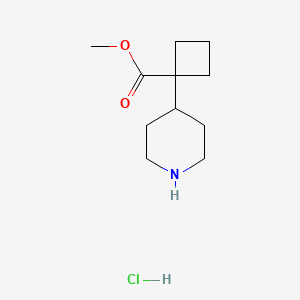

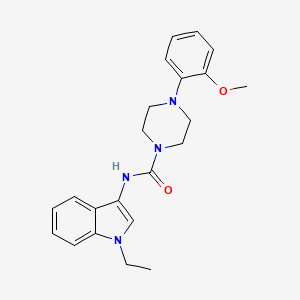

![molecular formula C7H14ClN3O B2852198 1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride CAS No. 1187930-49-9](/img/structure/B2852198.png)

1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

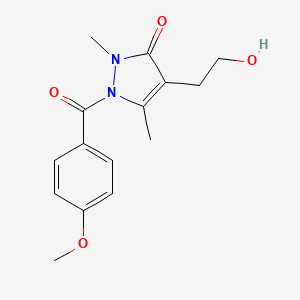

1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride is a chemical compound with the molecular formula C7H15Cl2N3O and a molecular weight of 228.12 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro-connected bicyclic system containing nitrogen atoms. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Applications De Recherche Scientifique

1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride has a wide range of scientific research applications:

Safety and Hazards

The safety information for 1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride indicates that it has the following hazard statements: H315, H319, H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Mécanisme D'action

Target of Action

Similar compounds have been found to target the orl-1 g-protein coupled receptor , and the receptor-interacting protein kinase 1 (RIPK1) .

Mode of Action

Related compounds have been found to inhibit ripk1 kinase activity, blocking the activation of necroptosis pathways .

Biochemical Pathways

Related compounds have been found to inhibit the necroptosis pathway, a key form of programmed lytic cell death .

Result of Action

Related compounds have been found to show significant anti-necroptotic effects in u937 cell necroptosis models .

Analyse Biochimique

Biochemical Properties

It is known that 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one, a related compound, is a metabolite of the long-acting neuroleptic agent Fluspirilene .

Cellular Effects

A study on a related compound, 1,3,8-Triazaspiro[4.5]decane derivatives, showed that they inhibit permeability transition pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism .

Temporal Effects in Laboratory Settings

A related compound, spirodecanone, showed unchanged binding in the hippocampus up to 48 hours after ischemia .

Dosage Effects in Animal Models

A related compound showed anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .

Méthodes De Préparation

The synthesis of 1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride involves several steps. One common synthetic route includes the reaction of a suitable amine with a cyclic ketone to form the spirocyclic core. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride undergoes various chemical reactions, including:

Comparaison Avec Des Composés Similaires

1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride can be compared with other similar compounds, such as:

1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure but has different functional groups, leading to distinct chemical and biological properties.

1-Isopropyl-1,3,8-triazaspiro[4.5]decan-4-one: This derivative has an isopropyl group attached to the nitrogen atom, which can influence its reactivity and biological activity.

3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride: This compound has a phenyl group attached to the nitrogen atom, which can enhance its binding affinity to certain receptors.

Propriétés

Numéro CAS |

1187930-49-9 |

|---|---|

Formule moléculaire |

C7H14ClN3O |

Poids moléculaire |

191.66 g/mol |

Nom IUPAC |

1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |

InChI |

InChI=1S/C7H13N3O.ClH/c11-6-7(10-5-9-6)1-3-8-4-2-7;/h8,10H,1-5H2,(H,9,11);1H |

Clé InChI |

ANBQHYJBNBEUJE-UHFFFAOYSA-N |

SMILES |

C1CNCCC12C(=O)NCN2.Cl.Cl |

SMILES canonique |

C1CNCCC12C(=O)NCN2.Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

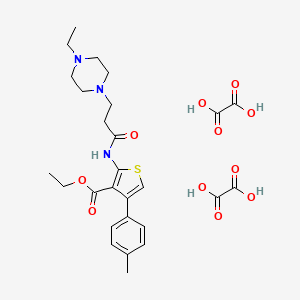

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2852118.png)

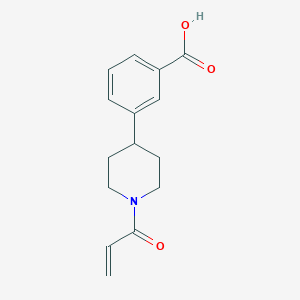

![2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline](/img/structure/B2852121.png)

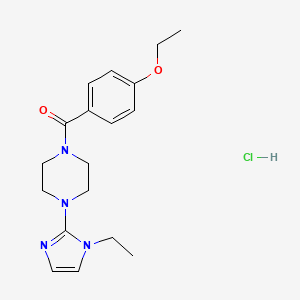

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2852122.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2852129.png)

![Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2852137.png)